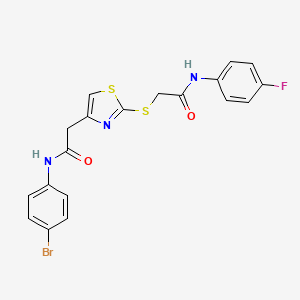
N-(4-bromophenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H15BrFN3O2S2 and its molecular weight is 480.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-bromophenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings regarding its biological activity, including structure-activity relationships (SAR), molecular docking studies, and relevant case studies.
Chemical Structure and Properties
The compound consists of a thiazole moiety, which is known for its medicinal properties, combined with a bromo and fluoro-substituted phenyl group. The presence of these functional groups is believed to enhance its biological efficacy.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of the compound exhibit promising antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as certain fungal species. The antimicrobial activity was evaluated using a turbidimetric method, revealing that specific derivatives showed effective inhibition against various pathogens.
Table 1: Antimicrobial Activity of Derivatives
| Compound | Gram-positive Activity (MIC µg/mL) | Gram-negative Activity (MIC µg/mL) | Fungal Activity (MIC µg/mL) |
|---|---|---|---|
| d1 | 12 | 16 | 20 |
| d2 | 10 | 14 | 18 |
| d3 | 15 | 20 | 25 |
The thiazole ring is crucial for this activity, likely due to its ability to disrupt bacterial lipid biosynthesis and other mechanisms .
Anticancer Activity
The anticancer potential of this compound has been assessed using various cancer cell lines, notably the MCF7 breast cancer cell line. The Sulforhodamine B (SRB) assay indicated significant cytotoxicity with IC50 values in the low micromolar range.
Table 2: Anticancer Activity Against MCF7 Cell Line
| Compound | IC50 (µM) |
|---|---|
| d6 | 1.5 |
| d7 | 1.8 |
| d8 | 2.1 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, suggesting that the compound may act as an effective lead for further development in cancer therapy .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between the compound and target proteins involved in cancer progression. Using software like Schrodinger v11.5, researchers have identified key interactions that facilitate strong binding affinity, which correlates with observed biological activities.
Key Findings from Docking Studies
- Binding Affinity : The compound exhibited high binding affinity towards targets such as Bcl-2 and HDACs.
- Hydrophobic Interactions : Predominant hydrophobic contacts were noted, with minimal hydrogen bonding, indicating a stable interaction profile.
Case Studies
Case Study 1 : A study on a series of thiazole derivatives demonstrated that compounds with electron-withdrawing groups like bromine and fluorine exhibited enhanced anticancer activity compared to their unsubstituted counterparts. This highlights the importance of substituent choice in optimizing therapeutic efficacy .
Case Study 2 : In vivo studies on animal models indicated that treatment with this compound resulted in significant tumor size reduction compared to control groups, supporting its potential as an effective anticancer agent .
科学研究应用
Chemical Properties and Structure
The compound has a molecular formula of C16H14BrFN2O3 and a molecular weight of 381.20 g/mol. The structural characteristics include a bromophenyl group, thiazole moiety, and an acetamide functional group, which contribute to its biological activity.
Antimicrobial Activity
Research has shown that derivatives of thiazole compounds exhibit significant antimicrobial properties against various bacterial strains and fungi. For instance, studies have indicated that certain derivatives demonstrate promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi, making them candidates for developing new antibiotics in response to rising drug resistance .
Anticancer Activity
N-(4-bromophenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide has been evaluated for its anticancer properties, particularly against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). In vitro studies utilizing the Sulforhodamine B assay have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cells, indicating their potential as chemotherapeutic agents .
Case Studies and Research Findings
-
Synthesis and Evaluation of Thiazole Derivatives :
- A study synthesized various thiazole derivatives incorporating the bromophenyl group and assessed their antimicrobial and anticancer activities. The results indicated that some compounds displayed significant activity against MCF7 cell lines, suggesting their potential for further development as therapeutic agents .
- Molecular Docking Studies :
- ADME Profiling :
属性
IUPAC Name |
N-(4-bromophenyl)-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrFN3O2S2/c20-12-1-5-14(6-2-12)22-17(25)9-16-10-27-19(24-16)28-11-18(26)23-15-7-3-13(21)4-8-15/h1-8,10H,9,11H2,(H,22,25)(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEGWJYHCFSLKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrFN3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













